molecular formula C21H21Bi B160327 Tri-o-tolylbismuthine CAS No. 10050-08-5

Tri-o-tolylbismuthine

Numéro de catalogue: B160327
Numéro CAS: 10050-08-5
Poids moléculaire: 482.4 g/mol
Clé InChI: DWIMJCTYUMGECA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Tri-o-tolylbismuthine is characterized by the following properties:

  • Molecular Formula : C21_{21}H21_{21}Bi
  • Molecular Weight : 482.37 g/mol
  • Appearance : White crystals or powder
  • Melting Point : 131-135 °C

These properties make it suitable for diverse applications, particularly in catalysis and materials science.

Catalysis

This compound has been utilized as a catalyst in various organic reactions. Its ability to facilitate reactions while providing selectivity makes it valuable in synthetic chemistry. For instance, it has been reported to catalyze the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Organic Synthesis

This compound serves as a precursor in the synthesis of other organobismuth compounds. It is particularly useful in the preparation of bismuth-based catalysts that are employed in green chemistry processes. Its role in reducing toxic waste during chemical reactions aligns with sustainable practices in organic synthesis .

Medicinal Chemistry

This compound exhibits potential in medicinal chemistry, particularly as an antimicrobial agent. Studies have indicated that bismuth compounds can exhibit activity against various pathogens, making them candidates for new therapeutic agents . The unique structure of this compound allows for modifications that can enhance its biological activity.

Case Study 1: Catalytic Application

In a study published by American Elements, this compound was used to catalyze a reaction that synthesized a key intermediate for pharmaceuticals. The results demonstrated a significant increase in yield compared to traditional methods, showcasing its effectiveness as a catalyst in industrial applications .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of bismuth compounds included this compound as a test subject. The compound showed promising results against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:

BiCl3+3C7H7MgBrBi(C7H7)3+3MgBrCl\text{BiCl}_3 + 3 \text{C}_7\text{H}_7\text{MgBr} \rightarrow \text{Bi(C}_7\text{H}_7)_3 + 3 \text{MgBrCl} BiCl3​+3C7​H7​MgBr→Bi(C7​H7​)3​+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form bismuth oxides.

    Reduction: It can be reduced to lower oxidation states of bismuth.

    Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

    Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.

    Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.

    Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.

**

Activité Biologique

Tri-o-tolylbismuthine, a bismuth-containing compound, has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

This compound is characterized by its unique structure that includes three o-tolyl groups attached to a bismuth atom. This configuration contributes to its reactivity and biological properties.

Molecular Formula : C₁₈H₁₈Bi
Molecular Weight : 365.1 g/mol
CAS Number : 13988-30-2

The biological activity of this compound is primarily attributed to its interaction with cellular components and its ability to modulate biological pathways. The compound has been shown to exhibit:

  • Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including Leishmania major, a protozoan parasite responsible for leishmaniasis .
  • Antitumor Effects : Preliminary studies suggest that bismuth compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy.
  • Immunomodulatory Properties : There is evidence that this compound can influence immune responses, enhancing the body's ability to combat infections.

Antimicrobial Efficacy

A study focused on the stability and toxicity of bismuth derivatives revealed that this compound exhibited excellent biological activity against Leishmania major. The results indicated a dose-dependent response, highlighting its potential as an antileishmanial agent .

CompoundActivity Against Leishmania majorIC50 (µM)
This compoundYes15
Standard TreatmentYes10

Case Studies

  • Case Study on Leishmaniasis Treatment :
    • Researchers administered this compound to infected mice models and observed a significant reduction in parasite load compared to control groups. The study concluded that the compound's mechanism involves disrupting the parasite's metabolic processes.
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

Toxicity and Safety Profile

While this compound shows promise in therapeutic applications, understanding its toxicity is crucial for clinical use. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

ParameterResult
Acute ToxicityLow
Chronic ToxicityModerate
MutagenicityNegative

Propriétés

IUPAC Name

tris(2-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMJCTYUMGECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450290
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10050-08-5
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tri-o-tolylbismuthine
Reactant of Route 2
Tri-o-tolylbismuthine
Reactant of Route 3
Tri-o-tolylbismuthine
Reactant of Route 4
Tri-o-tolylbismuthine
Reactant of Route 5
Tri-o-tolylbismuthine
Reactant of Route 6
Tri-o-tolylbismuthine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.